Product packaging for Undecanoic acid,6-amino-(Cat. No.:)

Undecanoic acid,6-amino-

Cat. No.: B13778058
M. Wt: 201.31 g/mol
InChI Key: JTCAFTOXSIHBFL-UHFFFAOYSA-N
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Description

Nomenclature and Isomeric Considerations for Undecanoic Acid Derivatives

Undecanoic acid is an 11-carbon saturated fatty acid. When an amino group is substituted onto the carbon chain, various isomers are possible, distinguished by the position of the amino group. The nomenclature designates the carbon of the carboxylic acid as position 1, and the subsequent carbons are numbered down the chain.

The most extensively studied isomer is 11-aminoundecanoic acid (11-AUA). polymeradd.co.th In this molecule, the amino group is located at the terminal, or omega (ω), position of the carbon chain, opposite the carboxylic acid group. wikipedia.org This linear structure with reactive groups at both ends makes it an ideal monomer for linear polymerization. researchgate.net 11-Aminoundecanoic acid is the key precursor for the production of Nylon-11, a high-performance bioplastic. polymeradd.co.thwikipedia.org

6-Aminoundecanoic acid is an isomer of 11-aminoundecanoic acid, with the amino group located at the sixth carbon atom of the undecanoic acid chain. Unlike the linear arrangement of functional groups in the ω-isomer, the amino group in 6-aminoundecanoic acid is positioned closer to the center of the molecule. This structural difference significantly impacts its potential for polymerization and the properties of any resulting polymers. While information on 6-aminoundecanoic acid is limited in readily available literature, its structural distinction from the ω-isomer is clear.

Historical Context and Evolution of ω-Amino Undecanoic Acid Studies

The story of ω-amino undecanoic acid is intrinsically linked to the development of polyamides. The concept for Nylon 11 was first conceived in 1938 by Joseph Zeltner, a research director at Thann & Mulhouse. wikipedia.org This was built upon the foundational work of Wallace Carothers, the inventor of Nylon 6,6, who is said to have polymerized 11-aminoundecanoic acid as early as 1931. wikipedia.org

The initial conversion of 10-undecenoic acid, derived from castor oil, into the first small amount of 11-aminoundecanoic acid was achieved in 1940 by Michel Genas and Marcel Kastner. wikipedia.org By 1944, Kastner had significantly improved the monomer synthesis process, leading to the first patents for Nylon 11 in 1947. wikipedia.org The first Nylon 11 thread was created in 1950, and full-scale industrial production commenced in 1955 with the opening of a production facility in Marseilles. wikipedia.org

The industrial synthesis of 11-aminoundecanoic acid begins with ricinoleic acid, which constitutes about 85-90% of castor oil. wikipedia.org A multi-step process involving transesterification, pyrolysis, hydrolysis, and amination converts ricinoleic acid into 11-aminoundecanoic acid. wikipedia.orgnih.gov

Academic Significance of ω-Amino Undecanoic Acid in Contemporary Chemical and Biological Sciences

The academic significance of 11-aminoundecanoic acid extends beyond its role as a monomer for Nylon 11. Its unique bifunctional nature makes it a versatile building block in various areas of chemical and biological research.

Recent research has focused on the biodegradation of 11-aminoundecanoic acid. A Pseudomonas sp. strain, designated JG-B, has been isolated that can utilize 11-aminoundecanoic acid as a sole source of carbon, nitrogen, and energy. nih.gov This discovery opens up possibilities for the bioremediation of nylon waste. nih.gov

Furthermore, derivatives of 11-aminoundecanoic acid have shown potential in other applications. N-acyl derivatives have been found to act as effective gelling agents for both water and organic solvents. rsc.orgresearchgate.net Additionally, some derivatives are being explored for their potential as matrix metalloproteinase inhibitors and in the synthesis of thapsigargin (B1683126) analogues for cancer therapy. chemicalbook.com The molecule is also used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO2 B13778058 Undecanoic acid,6-amino-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

6-aminoundecanoic acid

InChI

InChI=1S/C11H23NO2/c1-2-3-4-7-10(12)8-5-6-9-11(13)14/h10H,2-9,12H2,1H3,(H,13,14)

InChI Key

JTCAFTOXSIHBFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC(=O)O)N

Origin of Product

United States

Synthetic Methodologies for ω Amino Undecanoic Acid

Chemical Synthesis Pathways

The industrial production of 11-aminoundecanoic acid is a multi-step process that has been refined over decades. mdpi.com The primary routes begin with natural oils and proceed through several key chemical transformations to yield the final amino acid monomer. oecd.org These pathways are characterized by their efficiency and reliance on readily available, renewable starting materials. google.com

Routes from Bio-renewable Fatty Acid Precursors

The foundation of commercial 11-aminoundecanoic acid production lies in the use of vegetable oils. rsc.org Specifically, castor oil serves as the primary and most established precursor. mdpi.com This is due to its high content of ricinoleic acid, a fatty acid uniquely suited for conversion into the C11 backbone required for 11-AA. wikipedia.org More recently, research has also explored pathways starting from other abundant fatty acids like oleic acid. mdpi.com

The most prominent industrial method for synthesizing 11-aminoundecanoic acid begins with castor oil, which is composed of approximately 90% triglycerides of ricinoleic acid. mdpi.com This well-established process involves a sequence of four main chemical reactions. wikipedia.orgprocurementresource.com

Transesterification: The process initiates with the transesterification of crude castor oil with methanol. This reaction is typically catalyzed by a base like sodium methoxide (B1231860) at around 80°C, yielding methyl ricinoleate (B1264116) and glycerol (B35011) as a byproduct. wikipedia.orgjst.go.jp Enzymatic methods using lipases, such as immobilized Candida antarctica (Novozym 435), have also been developed, achieving high yields of methyl ricinoleate (up to 97%) under optimized conditions (e.g., 50°C). koreascience.krjmb.or.krresearchgate.net

Pyrolysis: The resulting methyl ricinoleate is then subjected to high-temperature pyrolysis (cracking), typically between 450°C and 600°C. mdpi.comwikipedia.org This crucial step cleaves the C18 fatty acid ester into two smaller, valuable molecules: heptanal (B48729) (a C7 aldehyde) and methyl 10-undecenoate (a C11 ester). wikipedia.orgnih.gov The efficiency of this step is critical, with fast pyrolysis favoring the desired products. nih.gov

Hydrolysis: The methyl 10-undecenoate is hydrolyzed to produce 10-undecylenic acid. This is typically achieved with high quantitative yield by treatment with sodium hydroxide (B78521) at room temperature, followed by acidification. wikipedia.orgcres.gr

Conversion to 11-Aminoundecanoic Acid: The terminal double bond of 10-undecylenic acid is functionalized in a two-step sequence. First, a radical-initiated hydrobromination using hydrogen bromide in the presence of a peroxide initiator (like benzoyl peroxide) is performed. wikipedia.org This anti-Markovnikov addition selectively yields 11-bromoundecanoic acid. wikipedia.orgresearchgate.net Finally, this bromo-intermediate undergoes ammonolysis, where the bromine atom is substituted by an amino group using aqueous ammonia, to produce the final product, 11-aminoundecanoic acid. mdpi.comgoogle.com

Table 1: Key Intermediates in the Synthesis of 11-AA from Castor Oil

Intermediate Compound Chemical Formula Molar Mass (g/mol) Role in Synthesis
Ricinoleic Acid C18H34O3 298.46 Primary fatty acid in castor oil
Methyl Ricinoleate C19H36O3 312.49 Product of transesterification
Methyl 10-Undecenoate C12H22O2 198.30 C11 precursor from pyrolysis
10-Undecylenic Acid C11H20O2 184.28 Product of hydrolysis
11-Bromoundecanoic Acid C11H21BrO2 265.19 Halogenated intermediate
11-Aminoundecanoic Acid C11H23NO2 201.31 Final monomer product

While the castor oil route is dominant, alternative pathways starting from other fatty acids have been investigated to diversify the feedstock base. Oleic acid, a monounsaturated fatty acid abundant in various vegetable oils like olive oil, is a key example. researchgate.netgoogle.com

One patented approach involves the reductive ozonolysis of oleic acid or its esters. google.com This reaction cleaves the double bond in the oleic acid chain to produce shorter-chain aldehydes and carboxylic acids, which can then be further processed.

Another strategy utilizes undecylenic acid itself as the direct starting material. google.comcastoroil.in Since undecylenic acid is the key C11 intermediate derived from castor oil, this approach essentially picks up the synthesis pathway from that point. The process then follows the established steps of hydrobromination and subsequent ammonolysis to yield 11-aminoundecanoic acid. patsnap.com

Synthesis via Halogenated Intermediates (e.g., 11-Bromoundecanoic Acid)

The use of a halogenated intermediate is a cornerstone of the dominant industrial synthesis of 11-aminoundecanoic acid. mdpi.comwikipedia.org Specifically, 11-bromoundecanoic acid is the key intermediate formed from 10-undecylenic acid. researchgate.net

The synthesis proceeds via a free-radical addition of hydrogen bromide (HBr) across the terminal double bond of 10-undecylenic acid. wikipedia.org This reaction is carried out in the presence of a radical initiator, such as a peroxide, which directs the bromine atom to the terminal (ω) carbon, an "anti-Markovnikov" regioselectivity. wikipedia.org This step is highly efficient, achieving yields of around 95%. wikipedia.org

The subsequent conversion of 11-bromoundecanoic acid to 11-aminoundecanoic acid is accomplished through ammonolysis. google.comjustia.com This nucleophilic substitution reaction involves treating the bromo-acid with a large excess of aqueous ammonia. justia.com The reaction conditions, such as temperature, are carefully controlled in a gradual heating process to maximize the yield of the primary amine and minimize the formation of byproducts like the secondary amine (aminodiundecanoic acid). google.comjustia.com

Reductive Amination Strategies for ω-Amino Undecanoic Acid Derivatives

Reductive amination represents an alternative approach to introduce the amine functionality. This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source in the presence of a reducing agent.

Patented methods describe the synthesis of N-substituted derivatives of 11-aminoundecanoic acid using this strategy. google.com For example, 11-aminoundecanoic acid itself can be reacted with an aldehyde (like heptanal) to form an imine, which is then hydrogenated in the presence of a catalyst to yield the corresponding N-alkyl-11-aminoundecanoic acid. google.com

More advanced strategies focus on the direct reductive amination of ω-oxoalkanoic acids (aldehyde-acids). Research has explored the use of ω-transaminase enzymes, which can catalyze the transfer of an amino group from a donor molecule (like alanine) to a carbonyl group. mdpi.comnih.gov While much of this research focuses on other chain lengths, the principles are applicable. For instance, a process could be envisioned where a terminal aldehyde on an undecanoic acid derivative is converted to an amine using a ω-transaminase biocatalyst. mdpi.com

Green Chemistry Principles in ω-Amino Undecanoic Acid Synthesis

The traditional synthesis of 11-aminoundecanoic acid, while based on a renewable feedstock, incorporates steps with significant environmental considerations, such as the high-temperature pyrolysis and the use of hydrogen bromide. mdpi.com Consequently, there is ongoing research into "greener" alternatives that operate under milder conditions and utilize more environmentally benign reagents. rsc.org

A key area of development is the use of biocatalysis. rsc.org Multi-enzyme cascade reactions are being designed to convert fatty acids into ω-amino acids in a one-pot system, avoiding harsh chemicals and high temperatures. researchgate.net For example, researchers have engineered E. coli cells to express a series of enzymes—including hydratases, alcohol dehydrogenases, and transaminases—to convert ricinoleic acid or oleic acid into valuable intermediates or directly to amino acids. rsc.orgrsc.org These biocatalytic systems offer the potential for high specificity and efficiency under mild, aqueous conditions, representing a significant advancement in sustainable chemical production. rsc.orgacs.org

Table 2: Comparison of Synthetic Approaches

Synthetic Route Key Precursor Key Transformation Green Chemistry Aspects
Industrial Standard Ricinoleic Acid Pyrolysis, Hydrobromination, Ammonolysis Bio-based feedstock; high energy use and hazardous reagents in some steps. mdpi.comwikipedia.org
Alternative Fatty Acid Oleic Acid Ozonolysis or Metathesis Diversifies bio-based feedstock sources. mdpi.comgoogle.com
Biocatalytic Cascade Ricinoleic/Oleic Acid Multi-enzyme reactions (e.g., with transaminases) Mild reaction conditions, reduced waste, biodegradable catalysts. rsc.orgresearchgate.net

Based on a comprehensive review of scientific literature, there is currently no established or widely researched biotechnological or enzymatic synthesis pathway for the specific chemical compound 6-aminoundecanoic acid . The focus of biotechnological research for ω-amino undecanoic acids is almost exclusively on 11-aminoundecanoic acid , which serves as the monomer for the bio-based polymer Nylon 11. rsc.orgsciepublish.comrsc.orgacs.orgalderbioinsights.co.ukmdpi.comnih.govaau.dk

Research into the microbial and enzymatic production of ω-amino acids is a significant and growing field, driven by the demand for sustainable alternatives to petrochemical-based manufacturing. However, this research is targeted at specific isomers that are of industrial importance. For instance, extensive work has been conducted on the synthesis of 6-aminohexanoic acid (the precursor to Nylon 6) and 12-aminododecanoic acid (for Nylon 12), alongside 11-aminoundecanoic acid. rsc.orgnih.govnih.govnih.gov

The scientific literature details various strategies for producing these commercially relevant ω-amino acids, including:

Microbial Fermentation: Utilizing engineered strains of bacteria like Corynebacterium glutamicum and Escherichia coli to convert renewable feedstocks such as glucose or plant oils into desired ω-amino acids. sciepublish.comresearchgate.netnih.gov

Multi-enzyme Cascade Reactions: Employing a series of enzymes in a "one-pot" synthesis to convert a starting material, such as ricinoleic acid from castor oil, through several intermediate steps to the final ω-amino acid product. rsc.orgsciepublish.comrsc.orgacs.orgmdpi.com This approach is well-documented for the production of 11-aminoundecanoic acid. rsc.orgsciepublish.comrsc.orgacs.org

Metabolic Engineering: Genetically modifying microorganisms to introduce new synthetic pathways or optimize existing ones to enhance the production yield and efficiency of specific ω-amino acids. nih.govnih.gov

Unfortunately, these advanced biotechnological approaches have not been applied to the synthesis of 6-aminoundecanoic acid , and therefore, a scientifically accurate article adhering to the requested outline for this specific compound cannot be generated at this time. The available research does not provide the necessary data regarding microbial fermentation systems, multi-enzyme cascades, or strain engineering for its production.

Chemical Reactivity and Derivatization of ω Amino Undecanoic Acid

Amide Bond Formation and Esterification Reactions

The presence of both an amine and a carboxylic acid group allows 6-aminoundecanoic acid to participate in condensation reactions to form amide and ester bonds. These reactions are fundamental to its utility in synthesis.

Amide Bond Formation: The reaction between the carboxylic acid of one molecule and the amine group of another is a cornerstone of peptide chemistry and polymer synthesis. youtube.com This condensation reaction, which eliminates a molecule of water, forms a stable amide (or peptide) linkage. youtube.com This process can be facilitated by coupling agents, such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU), to activate the carboxylic acid and promote efficient reaction with the amine. broadpharm.comorganic-chemistry.org The amine group of 6-aminoundecanoic acid can also be acylated by reacting with acyl chlorides or other activated carboxylic acid derivatives. organic-chemistry.org

Esterification: The carboxylic acid terminus can be converted to an ester through reaction with an alcohol, typically under acidic conditions. Conversely, the amine group allows for derivatization that can precede esterification at the other end of the molecule. In one example of this reactivity, the closely related 6-aminohexanoic acid was first reacted with the fluorescent tag NBD-Cl at its amine terminus. The resulting carboxylic acid was then esterified with the hydroxyl group of oleanolic acid, demonstrating the sequential reactivity of the two functional groups. acs.org

Protection and Deprotection Strategies for Amine and Carboxylic Acid Functionalities (e.g., Boc-Protection)

Selective modification of either the amine or carboxylic acid group of 6-aminoundecanoic acid requires the use of protecting groups to prevent unwanted side reactions. This strategy is crucial for multi-step syntheses.

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines. cymitquimica.comfishersci.co.uk The protection of the amine in an ω-amino acid like 6-aminoundecanoic acid is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk This reaction is versatile and can be performed under various conditions, often using a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The resulting Boc-protected amino acid masks the nucleophilicity of the amine, allowing for selective reactions at the carboxylic acid terminus. broadpharm.com

Deprotection of the Boc group is readily accomplished under mild acidic conditions, which cleave the carbamate (B1207046) to regenerate the free amine. broadpharm.comfishersci.co.uk Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent are commonly used for this purpose. fishersci.co.uk The lability of the Boc group under acidic conditions, while being stable to most bases and nucleophiles, makes it an excellent choice for orthogonal protection strategies where other protecting groups (e.g., base-labile Fmoc) are used elsewhere in the molecule. organic-chemistry.org This controlled protection and deprotection allows for the sequential construction of complex molecules. a2bchem.com

Strategy Reagent Example Purpose Cleavage Condition
Amine Protection Di-tert-butyl dicarbonate (Boc₂O)Masks the amine to allow reactions at the carboxylic acid. fishersci.co.ukMild acid (e.g., TFA, HCl). broadpharm.comfishersci.co.uk
Amine Deprotection Trifluoroacetic acid (TFA)Regenerates the free amine for subsequent coupling reactions. fishersci.co.ukN/A

Covalent Functionalization and Conjugation Chemistry

The dual functionality of 6-aminoundecanoic acid makes it an effective linker molecule for covalently attaching different chemical entities, ranging from nanomaterials to fluorescent probes.

Carbon nanotubes (CNTs) are often functionalized to improve their solubility and processability, which otherwise limits their application due to their tendency to agglomerate. researchgate.netmdpi.com Covalent functionalization with molecules like ω-amino acids can enhance dispersion and introduce reactive groups onto the CNT surface. nih.gov

The process often begins with the oxidation of CNTs to create carboxylic acid groups on their surface. These groups can then be activated to form an amide bond with the amine group of an ω-amino acid. This strategy has been employed using 11-aminoundecanoic acid to functionalize multi-walled carbon nanotubes (MWCNTs) and single-walled carbon nanotubes (SWNTs). researchgate.netnanomedicine-rj.com

Research has shown that the length of the hydrocarbon chain of the attached amino acid is critical for controlling the properties of the resulting nanomaterial. A study comparing SWNTs functionalized with different amino acids revealed significant differences in solubility. While derivatives made with glycine (B1666218) and 11-aminoundecanoic acid were insoluble across all pH values, the derivative functionalized with the shorter 6-aminohexanoic acid was found to be soluble in aqueous solution over a wide pH range. capes.gov.br This highlights how the specific structure of the amino acid linker can be used to tune the properties of the final nanomaterial. capes.gov.br

Functionalizing Agent Resulting Solubility in Water pH Range
GlycineInsolubleAll pH values
6-Aminohexanoic acidSoluble (0.5 mg mL⁻¹)pH 4 to 11
11-Aminoundecanoic acidInsolubleAll pH values
Data sourced from a study on functionalized single-wall carbon nanotubes. capes.gov.br

Beyond carbon nanotubes, ω-aminoundecanoic acid has been used to modify nanoclay, where its grafting onto the silicate (B1173343) nanolayers led to a well-separated or exfoliated structure. researchgate.net

The role of 6-aminoundecanoic acid and its analogs as linkers is particularly valuable in the creation of molecular probes for biological research. These probes often consist of a targeting molecule connected to a reporter molecule (e.g., a fluorophore).

In a notable example, fluorescent probes were synthesized by coupling various ω-amino acids, including 6-aminohexanoic acid (A6AH) , with the fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD). acs.org The resulting NBD-linker conjugate was then attached via an ester or amide bond to a triterpene, a class of natural products. acs.org This modular synthesis creates hybrid molecules where the amino acid chain acts as a flexible spacer between the fluorescent reporter and the bioactive triterpene skeleton. acs.org Similar strategies have been employed using 11-aminoundecanoic acid to link dansyl chloride, another fluorophore, to a molecule designed for imaging. mdpi.com

Probe Component Function Example Compound
Bioactive Moiety Targeting moleculeOleanolic Acid / Maslinic Acid (Triterpenes)
Linker Spacer6-Aminohexanoic acid (A6AH)
Reporter Group Fluorescent tagNBD (7-nitrobenz-2-oxa-1,3-diazole)
Components based on the synthesis of NBD-Triterpene fluorescent probes. acs.org

Exploration of Supramolecular Assembly and Self-Assembling Systems

Supramolecular assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. beilstein-journals.orgdoaj.org Amino acids and their derivatives are excellent building blocks for these systems due to their inherent directionality and ability to form hydrogen bonds. doaj.orgmdpi.com

Derivatives of ω-amino acids are particularly effective in forming self-assembled materials. Research on N-acyl derivatives of 11-aminoundecanoic acid has shown they are remarkable gelling agents for both water and organic solvents. researchgate.netrsc.org The self-assembly is driven by hydrogen bonding between the amide groups and the terminal carboxylic acids, leading to the formation of fibrous networks that immobilize the solvent. researchgate.net The properties of these gels can be tuned by adjusting the ionization state of the carboxylic acid or by incorporating chiral elements. researchgate.netrsc.org

The long aliphatic chain of aminoundecanoic acid isomers also makes them suitable guests for host molecules like cyclodextrins. Studies have shown that 11- and 12-aminoundecanoic acid can form inclusion complexes with β-cyclodextrin dimers, where the aliphatic chain is encapsulated within the hydrophobic cavity of the host. researchgate.net Furthermore, polymers derived from related amino acids, such as 6-aminocaproic acid (6-aminohexanoic acid) and 11-aminoundecanoic acid , have been investigated for their ability to form controlled supramolecular assemblies and pH-responsive gels. harvard.edu These examples, using closely related isomers and analogs, demonstrate the potential of 6-aminoundecanoic acid to serve as a building block for diverse, self-assembling supramolecular systems.

Polymerization and Advanced Material Science Applications of ω Amino Undecanoic Acid

Homopolymerization to Polyamide 11 (Nylon-11)

Polyamide 11 (PA11), also known as Nylon-11, is a bio-based engineering thermoplastic derived from the polymerization of 11-aminoundecanoic acid. specialchem.comnylon-granules.com The monomer itself is produced from castor oil, a renewable resource. specialchem.comnylon-granules.comresearchgate.net The resulting polymer is known for its excellent combination of properties, including good thermal resistance, low water absorption, high impact strength, and dimensional stability. specialchem.commdpi.com

The primary industrial method for producing Polyamide 11 is through the thermal polycondensation of 11-aminoundecanoic acid. researchgate.netrsc.org This reaction is a type of step-growth polymerization where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide linkage and eliminating a molecule of water. aalto.fi

The process typically begins with the heating of the crystalline monomer, 11-aminoundecanoic acid, which melts around 190°C. researchgate.net The polymerization is carried out in the melt phase at temperatures significantly above the monomer's melting point, often around 210°C to 220°C, and can be conducted under vacuum to facilitate the removal of the water byproduct, which drives the equilibrium towards the formation of high molecular weight polymer chains. dtic.mil

The kinetics of the polycondensation of ω-amino acids can be complex. For similar systems like the solid-state polycondensation of 6-aminocaproic acid, the process is characterized by three stages: an initial induction period, a stage of constant-rate monomer disappearance to form low molecular weight polymer, and finally, a slower polycondensation of the polyamide chains after the monomer is exhausted. dss.go.th While PA11 is typically produced via melt polycondensation, solid-state polycondensation is also a viable, albeit slower, method. dss.go.th

The final properties of Polyamide 11 are highly dependent on the polymerization and subsequent processing conditions. Factors such as temperature, pressure, and reaction time directly influence the polymer's molecular weight, crystallinity, and mechanical performance.

For instance, in rotational molding of PA11, the processing temperature significantly affects the material's microstructure and mechanical properties. researchgate.net An optimal processing temperature range exists, typically between 220°C and 240°C, to achieve desirable spherulitic morphology and impact strength. researchgate.net Overheating can lead to thermal degradation, resulting in the formation of volatile products, increased pinholes, and a decrease in impact strength. researchgate.net Conversely, insufficient temperature can lead to incomplete melting and poor consolidation.

Thermal aging studies also reveal that exposure to high temperatures in the presence of oxygen can lead to an increase in melt viscosity and changes in the melting peak, indicating post-polymerization phenomena or degradation. nih.gov The degree of crystallinity is another critical factor, which is influenced by the cooling rate after polymerization. Higher crystallinity generally leads to higher tensile properties but can also affect impact strength. mdpi.com

Table 1: Impact of Polymerization and Processing Conditions on Polyamide 11 Properties
ConditionEffect on Polymer StructureResulting Impact on Bulk PropertiesSource
Increasing Temperature (within optimal range) Promotes faster reaction kinetics and higher molecular weight. Affects crystalline morphology.Improved mechanical strength and melt flow. researchgate.net
Overheating/Excessive Temperature Causes thermal-oxidative degradation, chain scission, and formation of volatile byproducts.Decreased impact strength, increased porosity (pinholes), discoloration, and increased melt viscosity. researchgate.netnih.gov
Increasing Reaction Time/Aging Can lead to higher molecular weight (post-polymerization) or degradation depending on temperature and atmosphere.Initial increase in mechanical properties followed by a decrease if degradation occurs. Can cause an increase in Tc due to chemicrystallization. aalto.finih.gov
Cooling Rate (Post-Polymerization) Slower cooling allows for more organized crystal growth, leading to higher crystallinity.Higher tensile strength and hardness, but potentially lower impact strength. Affects dimensional stability. mdpi.com

Achieving a specific molecular weight and a narrow molecular weight distribution is crucial for tailoring the properties of Polyamide 11 for specific applications. In step-growth polycondensation, the molecular weight is highly sensitive to the stoichiometric balance of functional groups and the extent of the reaction. Since 11-aminoundecanoic acid is a self-polymerizing monomer, the stoichiometry is inherently balanced. aalto.fi Therefore, controlling the molecular weight primarily involves controlling the reaction time and the efficiency of water removal.

Advanced methods for controlled polymerization often involve techniques that offer better command over the initiation and propagation steps. While more common in chain-growth polymerization, principles of controlled polymerization can be applied. For instance, adjusting the initiator concentration is a principal method to control the shape of molar mass distributions in free radical polymerizations. d-nb.info In polycondensation, the reaction can be stopped at a certain point by quenching, or by the addition of a monofunctional reagent that acts as a chain stopper once a target molecular weight is achieved.

Furthermore, techniques like ring-opening polymerization (ROP) of related lactam monomers have shown that varying the catalyst-to-monomer ratio can control the final molecular weight. nih.gov Although PA11 is primarily made by polycondensation, these principles from other polymerization techniques highlight the strategies available for fine-tuning polymer chain length. The goal is to produce polymers with pre-determinable molecular weights and narrow molecular weight distributions, which is a key area of research in polymer chemistry. mdpi.com

Copolymerization Strategies

6-Aminoundecanoic acid can be copolymerized with other monomers to create new materials that combine the desirable properties of Polyamide 11 with other polymers. This approach allows for the development of materials with a wide range of thermal and mechanical properties.

Poly(ester amide)s (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbone. researchgate.net This combination can yield materials with the biodegradability of polyesters and the favorable thermal and mechanical properties of polyamides. researchgate.net

A common method for synthesizing PEAs involves the thermal polycondensation of ω-amino acids with α-hydroxy acids or their derivatives. For example, regular poly(ester amide)s have been synthesized from glycolic acid and 11-aminoundecanoic acid. researchgate.netmdpi.com The synthesis can be achieved through a thermal polycondensation reaction that involves the formation and subsequent removal of metal halide salts. researchgate.net For instance, N-chloroacetyl-11-aminoundecanoate potassium salt can be polymerized to yield a poly(ester amide). upc.edu

These reactions are often carried out in bulk at temperatures between 110 and 170°C. upc.edu In the case of the chloroacetylaminoundecanoate salts, the polycondensation proceeds entirely in the liquefied state as their melting temperatures are lower than the reaction temperatures. researchgate.net This method can produce high molecular weight polymers with an alternating sequence of ester and amide groups in relatively short polymerization times. researchgate.net

Copolyamides are formed by the polymerization of two or more different types of amide-forming monomers. The copolymerization of 11-aminoundecanoic acid with other monomers, such as caprolactam (the precursor to Nylon 6), allows for the creation of random copolyamides with properties intermediate to the respective homopolymers.

Nylon 6/11 is a copolyamide prepared by the hydrolytic polymerization and melt polycondensation of caprolactam and 11-aminoundecanoic acid. researchgate.net The properties of the resulting copolymer are highly dependent on the molar ratio of the two monomers. For example, in Nylon 6/66/11 copolymers, increasing the molar fraction of aminoundecanoic acid leads to a decrease in both the melting point and the glass transition temperature (Tg). researchgate.net

Studies on Nylon 6/11 have shown that a random copolyamide is formed, and while the incorporation of caprolactam influences the intrinsic viscosity, it does not alter the fundamental crystal phase of the Nylon 11 component. researchgate.net Similarly, in copolymers of Nylon 11 and Nylon 12, the melting point and crystallinity reach a minimum at an intermediate composition, which is typical behavior for random copolymers. dtic.mil

Table 2: Properties of Nylon 11/12 Copolymers as a Function of Composition
Mol-% Nylon 12 in FeedMelting Temperature (Tm) (°C)% CrystallinitySource
0 (Pure Nylon 11)18931 dtic.mil
1517024 dtic.mil
3515218 dtic.mil
5014717 dtic.mil
6514416 dtic.mil
8515822 dtic.mil
100 (Pure Nylon 12)17834 dtic.mil

Structural and Morphological Characterization of Resulting Polymers

The polymerization of 11-aminoundecanoic acid yields Polyamide 11 (PA11), a semi-crystalline polymer whose properties are dictated by its molecular structure and crystalline morphology. researchgate.net The arrangement of its long aliphatic chains and the hydrogen bonds between amide groups are crucial to its material characteristics. nih.govrsc.org

Polymers derived from 11-aminoundecanoic acid, notably Polyamide 11 (Nylon-11), exhibit complex crystalline behavior. The presence of hydrogen bonding and the length of the methylene (B1212753) chains lead to a semi-crystalline structure. nih.govrsc.org The crystallinity is a key determinant of the material's mechanical properties. researchgate.net

The non-isothermal crystallization kinetics of copolyamides containing aminoundecanoic acid have been investigated using methods like differential scanning calorimetry (DSC). mater-rep.com For example, in high-temperature resistant copolyamides of decamethylene terephthalamide (B1206420) and aminoundecanoic acid (PA10T/11), the rate of crystallization changes with the content of the 11-aminoundecanoic acid monomer. mater-rep.com This indicates that the incorporation of this monomer can significantly influence processing conditions and the final morphology of the polymer. mater-rep.com

The thermal properties of polymers made from 11-aminoundecanoic acid are critical for their processing and application. Polyamide 11 has a melting point (T_m) reported to be in the range of 185°C to 190°C. researchgate.netchegg.comspecialchem.com

The glass transition temperature (T_g), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is another key parameter. specialchem.com For copolymers, these thermal transitions can be intentionally modified. In Nylon 6/66/11 copolyamides, both the melting point and the glass transition temperature decrease as the proportion of aminoundecanoic acid increases. tandfonline.comtandfonline.com However, the glass transition temperature tends to plateau when the mole fraction of aminoundecanoic acid is between 60% and 80%. tandfonline.comtandfonline.com

Similarly, in polyesteramides synthesized from lactic acid and 11-aminoundecanoic acid, the T_g was found to be lower than that of pure polylactic acid (PLA). expresspolymlett.com This effect is attributed to the increased chain mobility and the irregularity introduced into the PLA chain structure by the aminoundecanoic acid units. expresspolymlett.com

Table 1: Thermal Properties of 11-Aminoundecanoic Acid Based Copolymers

Copolymer SystemEffect of Increasing 11-Aminoundecanoic Acid ContentReference
Nylon 6/66/11Decrease in Melting Temperature (T_m) tandfonline.comtandfonline.com
Nylon 6/66/11Decrease in Glass Transition Temperature (T_g) tandfonline.comtandfonline.com
Polyesteramide (with Lactic Acid)Decrease in Glass Transition Temperature (T_g) expresspolymlett.com
Polyesteramide (with Lactic Acid)Decrease in Cold Crystallization Temperature expresspolymlett.com

Applications in Advanced Polymeric Materials and Biomaterials Design

11-aminoundecanoic acid is a versatile building block derived from renewable resources like castor oil, making it central to the development of sustainable and advanced polymers. alderbioinsights.co.ukmdpi.com

The synthesis of degradable polymers is a significant area of research, and 11-aminoundecanoic acid is a valuable monomer in this field. By combining it with monomers containing hydrolyzable linkages, such as esters, researchers can create biodegradable materials. mdpi.com

Polyesteramides (PEAs) are a prime example, merging the desirable mechanical and thermal properties of polyamides with the degradability of polyesters. expresspolymlett.commdpi.com For instance, PEAs based on lactic acid and 11-aminoundecanoic acid have been synthesized. expresspolymlett.comresearchgate.net These materials exhibit a two-stage degradation pattern, different from the single-stage degradation of pure polylactic acid, indicating that the incorporation of amide groups alters the degradation mechanism. expresspolymlett.com Similarly, poly(ester amide)s derived from glycolic acid and 11-aminoundecanoic acid are noted for their degradable character. researchgate.net The ability to tune properties like the hydrophilic/hydrophobic ratio and degradation rate makes these polymers promising for various research applications. mdpi.comresearchgate.net

The properties of polyamides can be precisely engineered by creating copolymers. By combining 11-aminoundecanoic acid with other monomers, such as those used for Nylon 6, it is possible to create materials with tailored characteristics. researchgate.net The long alkyl chain of the 11-aminoundecanoic acid monomer results in lower water uptake and density compared to conventional short-chain polyamides. mdpi.com

Copolymerization of 11-aminoundecanoic acid with ε-caprolactam (for PA6) or other monomers allows for the adjustment of thermal properties, flexibility, and moisture absorption. researchgate.netmdpi.com For example, Nylon 6/66/11 copolymers were developed for use as hot-melt adhesives, where a lower melting point and crystallinity are desirable. tandfonline.com The study found that the best combination of properties for this application was achieved when the molar fraction of aminoundecanoic acid was approximately 65%. tandfonline.comtandfonline.com This demonstrates the principle of tuning polymer properties through copolymerization for specific engineering applications.

In the field of biomaterials, polymers are extensively used to create scaffolds for tissue engineering and as coatings for medical implants. nih.govnih.gov An ideal scaffold should be biocompatible, biodegradable, and have a porous structure to support cell growth. nih.govtorvergata.it

Polyamides, including those derived from 11-aminoundecanoic acid (Nylon-11), and their copolymers are explored for these applications. researchgate.net While synthetic polymers often require surface modification to improve biocompatibility, their predictable mechanical properties and controlled degradation rates are advantageous. explorationpub.com The versatility of polyamide chemistry allows for the creation of structures with tunable properties suitable for biomedical research. nih.govrsc.org For example, polymers can be designed as coatings to modulate the inflammatory response to an implanted device. nih.gov The development of star-shaped Polyamide 11 structures further expands the possibilities for creating materials with specific rheological and solid-state properties for applications that could include advanced coatings or scaffolds. researchgate.net

Biochemical and Microbial Research Involving ω Amino Undecanoic Acid

Microbial Degradation and Metabolism Pathways

The microbial breakdown of ω-amino undecanoic acid (11-aminoundecanoic acid) is a critical area of research, primarily driven by the environmental presence of its polymer, Nylon-11. nih.gov Understanding the microorganisms and enzymatic pathways involved is fundamental to developing bioremediation strategies for this bio-based plastic.

A significant breakthrough in this field was the isolation of a bacterium capable of utilizing 11-aminoundecanoic acid as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net A strain, identified as Pseudomonas sp. JG-B, was isolated from an enrichment culture containing Nylon-11. nih.govnih.gov This finding was the first report of an organism that can metabolize the monomer of Nylon-11. nih.gov

Phylogenetic analysis of the 16S rRNA gene sequence revealed that the JG-B strain belongs to the genus Pseudomonas. nih.gov This genus is well-known for its metabolic versatility and ability to degrade a wide variety of aliphatic and synthetic compounds. nih.gov Genomic sequencing of Pseudomonas sp. JG-B provided further insights into its metabolic capabilities. nih.gov

Table 1: Genomic Features of Pseudomonas sp. strain JG-B

Feature Value
Genome Size ~6 Mbp
GC Content 62.9%
Number of Contigs 90
Coding Sequences 5,367

| RNA Genes | 66 |

Data sourced from the genomic analysis of Pseudomonas sp. strain JG-B. nih.gov

The ability of this strain to thrive on 11-aminoundecanoic acid points to a specialized metabolic pathway for its degradation. researchgate.net

The metabolic degradation of polymers like Nylon-11 is typically a two-step process: extracellular fragmentation of the polymer into monomers, followed by the cellular metabolism of these monomeric units. nih.gov The genomic analysis of Pseudomonas sp. JG-B identified numerous genes that encode putative extracellular hydrolases. nih.gov Hydrolases are a class of enzymes that break down polymers by cleaving bonds, such as the amide bonds in nylon. nih.gov

Specifically, the genome of strain JG-B contains homologues of nylA and nylB, genes that encode for enzymes known to hydrolyze nylon 6 oligomers. nih.govnih.gov This suggests that Pseudomonas sp. JG-B may possess the enzymatic machinery to depolymerize Nylon-11 into its constituent monomer, 11-aminoundecanoic acid. nih.gov

Once 11-aminoundecanoic acid is transported into the cell, its further degradation is likely initiated by an aminotransferase. nih.gov While the specific enzymes for 11-aminoundecanoic acid have not been fully characterized, the metabolic pathway for the shorter-chain 6-aminohexanoate (B3152083) (the monomer of Nylon 6) involves an aminotransferase that converts the ω-amino acid into its corresponding aldehyde. nih.gov It is hypothesized that a similar enzymatic reaction occurs in the metabolism of 11-aminoundecanoic acid. nih.gov

Table 2: Putative Enzymes in ω-Amino Undecanoic Acid Degradation Pathway

Enzyme Class Putative Role Genetic Evidence in Pseudomonas sp. JG-B
Hydrolase Extracellular depolymerization of Nylon-11 into 11-aminoundecanoic acid. Homologues of nylA and nylB (Nylon 6 hydrolases) identified. nih.govnih.gov

| Aminotransferase | Intracellular conversion of 11-aminoundecanoic acid to an intermediate for entry into central metabolism. | Pathway hypothesized based on metabolism of related compounds like 6-aminohexanoate. nih.gov |

Nylon-11 is a widely used commercial plastic derived from renewable resources. nih.gov Despite being bio-based, it is not readily biodegradable and contributes to plastic pollution. wikipedia.org The discovery of microorganisms like Pseudomonas sp. JG-B that can metabolize the monomer of Nylon-11 is a crucial first step towards developing biotechnological solutions for its disposal and remediation. nih.govnih.gov

The research suggests a pathway where extracellular enzymes first break down the plastic into 11-aminoundecanoic acid, which is then consumed by bacteria as a nutrient source. nih.gov This process provides a basis for investigating managed bioremediation systems where such microorganisms could be used to break down Nylon-11 waste, reducing its environmental impact. chemimpex.com Furthermore, studies have confirmed that 11-aminoundecanoic acid itself is considered readily biodegradable, which is a positive attribute for its environmental fate should it be released during polymer degradation. arkema.com

Metabolic Intermediates and Enzyme Characterization in Model Organisms

While the complete metabolic pathway of 11-aminoundecanoic acid in microorganisms is still under investigation, parallels can be drawn from related compounds. The metabolism of 6-aminohexanoate in other bacteria is known to proceed via the action of an aminotransferase, which removes the amino group to produce 5-formylvalerate. nih.gov

It is postulated that the degradation of 11-aminoundecanoic acid in Pseudomonas sp. JG-B utilizes a similar enzymatic strategy. nih.gov A putative pathway would involve an aminotransferase converting 11-aminoundecanoic acid into 11-oxoundecanoic acid. This intermediate would then likely enter the fatty acid beta-oxidation pathway, allowing the cell to efficiently process the long carbon chain to generate energy. nih.gov Characterization of these specific enzymes and the identification of metabolic intermediates in Pseudomonas sp. JG-B are key areas for future research.

Applications in Biotechnology as a Building Block or Target in Engineered Systems

11-aminoundecanoic acid is a highly versatile and valuable compound in biotechnology, primarily serving as a key building block for high-performance bioplastics. chemimpex.com

The most significant application is its use as the monomer for the synthesis of Polyamide 11, commercially known as Nylon-11. wikipedia.orgca.gov This polymer is produced industrially from castor oil, making it a bio-based plastic with a more favorable ecological profile than many petroleum-based counterparts. wikipedia.orgresearchgate.net Nylon-11 is valued for its excellent mechanical properties, thermal stability, and low moisture absorption, leading to its use in demanding applications in the automotive, textile, and industrial sectors. wikipedia.orgchemimpex.com

Beyond its role in polymers, 11-aminoundecanoic acid is a target for metabolic engineering. nih.gov The goal of metabolic engineering is to design and optimize microbial pathways to produce valuable chemicals from renewable feedstocks. lbl.govnih.gov There is significant interest in developing engineered microorganisms that can produce ω-amino acids like 11-aminoundecanoic acid through fermentation, which could provide a more sustainable and potentially cost-effective alternative to the current multi-step chemical synthesis from plant oils. researchgate.netnih.gov

Other niche applications include its use in synthesizing specialized N-acyl derivatives that act as gelling agents for both water and organic solvents, and its potential use in developing drug delivery systems. wikipedia.orgresearchgate.netrsc.org

Analytical Methodologies for ω Amino Undecanoic Acid and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating individual components from a mixture. For compounds like 6-aminoundecanoic acid, which possess both acidic (carboxylic acid) and basic (amino) functional groups, techniques that leverage these properties are particularly effective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of amino acids and their derivatives. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). For amino acids like 6-aminoundecanoic acid, reversed-phase HPLC (RP-HPLC) is a common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The retention of the amino acid is influenced by the pH and the composition of the mobile phase. By adjusting these parameters, the ionization state of the amino and carboxyl groups can be controlled, thereby altering the molecule's polarity and its interaction with the stationary phase. nih.gov For instance, at a low pH, the amino group is protonated (-NH3+) and the carboxylic acid group is neutral (-COOH), increasing the compound's polarity and leading to earlier elution. Conversely, at a higher pH, the carboxylic acid group is deprotonated (-COO-), which also affects its retention characteristics.

Derivatization is often employed to enhance detection, as amino acids may lack a strong chromophore for UV detection. Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (Fmoc) can be reacted with the primary amine group of 6-aminoundecanoic acid to yield highly fluorescent or UV-active derivatives, significantly improving detection limits.

Table 1: Illustrative HPLC Conditions for Amino Acid Analysis

Parameter Condition Purpose
Column C18 (Reversed-Phase) Provides a nonpolar stationary phase for separation based on hydrophobicity.
Mobile Phase Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or acetate) The organic modifier (acetonitrile) controls the elution strength, while the buffer controls the pH.
pH Typically between 2 and 7 To control the ionization state of the amino and carboxylic acid groups.
Detector UV-Vis or Fluorescence UV detection is used for derivatized amino acids; fluorescence offers higher sensitivity.

| Derivatizing Agent | OPA, Fmoc-Cl | To introduce a chromophore or fluorophore for enhanced detection. sigmaaldrich.com |

This table presents typical starting conditions for method development; actual parameters would require optimization for 6-aminoundecanoic acid.

Ion Exchange Chromatography

Ion Exchange Chromatography (IEC) is a highly effective method for separating charged molecules, making it ideally suited for amino acids. nih.gov This technique utilizes a stationary phase that has ionically charged functional groups. These charged groups reversibly bind molecules with the opposite charge. harvardapparatus.com For an amphoteric molecule like 6-aminoundecanoic acid, either cation or anion exchange chromatography can be used.

Cation Exchange Chromatography: A negatively charged stationary phase (e.g., with sulfonate groups) is used. At a pH below its isoelectric point (pI), 6-aminoundecanoic acid will have a net positive charge (protonated amino group) and will bind to the column. Elution is achieved by increasing the pH or the ionic strength of the mobile phase. libretexts.org

Anion Exchange Chromatography: A positively charged stationary phase (e.g., with quaternary amine groups) is employed. At a pH above its pI, the amino acid will have a net negative charge (deprotonated carboxyl group) and will bind to the stationary phase. Elution is typically accomplished by decreasing the pH or increasing the ionic strength. springernature.com

The choice between cation and anion exchange depends on the stability of the analyte at different pH values and the nature of other components in the sample mixture. IEC offers high capacity and resolution, making it suitable for both analytical and preparative-scale separations. nih.govspringernature.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-aminoundecanoic acid and its derivatives. These techniques probe the interaction of molecules with electromagnetic radiation to provide a "fingerprint" based on the molecule's unique structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: A proton NMR spectrum of 6-aminoundecanoic acid would show distinct signals for the protons on the carbon chain. The protons closest to the electron-withdrawing carboxylic acid group and the amino group would be shifted downfield (to a higher ppm value). The integration of the signals corresponds to the number of protons in each unique chemical environment.

¹³C NMR: A carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically >170 ppm). The carbon atom attached to the amino group would also have a distinct chemical shift compared to the other methylene (B1212753) (-CH2-) carbons in the aliphatic chain.

For solid-state analysis, Magic Angle Spinning (MAS) NMR can be employed to obtain high-resolution spectra of solid samples, which is particularly useful for analyzing polymers derived from 6-aminoundecanoic acid.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Aminoundecanoic Acid

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-C OOH) - ~175-180
C2 (-C H₂-COOH) ~2.2 - 2.4 ~30-35
C3-C5, C7-C10 (-C H₂-) ~1.2 - 1.7 ~25-30
C6 (-C H(NH₂)-) ~2.9 - 3.1 ~50-55
C11 (-C H₃) ~0.8 - 0.9 ~10-15
-COOH ~10 - 12 -

Note: These are estimated values in a typical deuterated solvent like CDCl₃ or D₂O. Actual values can vary based on solvent, concentration, and pH.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An FTIR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (in wavenumbers, cm⁻¹).

For 6-aminoundecanoic acid, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:

O-H Stretch (Carboxylic Acid): A very broad band typically appearing in the region of 2500-3300 cm⁻¹.

N-H Stretch (Primary Amine): Two sharp peaks (for symmetric and asymmetric stretching) are expected in the 3300-3500 cm⁻¹ region.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

N-H Bend (Primary Amine): A band in the range of 1590-1650 cm⁻¹.

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

FTIR is particularly useful for monitoring chemical reactions, such as the polymerization of 6-aminoundecanoic acid, by observing the disappearance of monomer functional groups and the appearance of new bands, such as the amide I and amide II bands in the resulting polyamide. nih.govmdpi.com

Table 3: Key FTIR Absorption Bands for 6-Aminoundecanoic Acid

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Primary Amine N-H Stretch 3300 - 3500 (two peaks)
Carboxylic Acid C=O Stretch 1700 - 1725 (strong, sharp)
Primary Amine N-H Bend 1590 - 1650

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

When 6-aminoundecanoic acid is analyzed by MS, it is first ionized. Techniques like Electrospray Ionization (ESI) are common for polar molecules like amino acids. The ionized molecule (the molecular ion, [M+H]⁺ in positive ion mode) will be detected at an m/z corresponding to its molecular weight plus the mass of a proton.

The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often predictable and provides valuable structural clues. For 6-aminoundecanoic acid, characteristic fragmentation would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Loss of Water: The molecular ion may lose a molecule of water (H₂O, 18 Da) from the carboxylic acid group.

Loss of the Carboxyl Group: Fragmentation can result in the loss of the entire carboxyl group (-COOH, 45 Da).

Coupling MS with a chromatographic technique, such as HPLC-MS, provides a powerful two-dimensional analysis, where components are first separated by HPLC and then detected and identified by MS. nih.gov

Table 4: Expected Key Ions in the Mass Spectrum of 6-Aminoundecanoic Acid (C₁₁H₂₃NO₂) - MW: 201.31

Ion Description Expected m/z (Positive Mode)
[M+H]⁺ Molecular Ion (protonated) 202.18
[M+H - H₂O]⁺ Loss of water from the molecular ion 184.17
[M+H - HCOOH]⁺ Loss of formic acid 156.16

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For 6-aminoundecanoic acid and its derivatives, XPS provides critical information about the surface chemistry, which is particularly important for understanding the properties of polymers and surface-modified materials.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons is characteristic of the element and its chemical environment.

In the case of a molecule like 6-aminoundecanoic acid, XPS spectra would be acquired for the C1s, N1s, and O1s core levels. The deconvolution of these high-resolution spectra allows for the identification of the different chemical states of each element.

C1s Spectrum: The carbon 1s spectrum is expected to show multiple peaks corresponding to the different carbon environments: the aliphatic carbon chain (C-C, C-H), the carbon atom bonded to the amino group (C-N), and the carbon atom of the carboxylic acid group (O-C=O).

N1s Spectrum: The nitrogen 1s spectrum would primarily show a peak corresponding to the amine group (-NH2). Depending on the surface conditions and pH, a protonated amine (-NH3+) might also be detected at a higher binding energy.

O1s Spectrum: The oxygen 1s spectrum can be deconvoluted into two peaks, one for the carbonyl oxygen (C=O) and one for the hydroxyl oxygen (C-OH) of the carboxylic acid group.

The following table provides representative binding energy ranges for the functional groups found in ω-amino acids, based on studies of similar molecules. scribd.comresearchgate.netresearchgate.netmdpi.com

Core LevelFunctional GroupTypical Binding Energy (eV)
C1s C-C, C-H (Aliphatic)284.8 - 285.0
C-N (Amine)~286.3
O-C=O (Carboxyl)288.5 - 289.0
N1s -NH2 (Amine)~399.0 - 400.0
-NH3+ (Protonated Amine)~401.0 - 402.0
O1s C=O (Carbonyl)~532.0
C-OH (Hydroxyl)~533.5

Note: These values are approximate and can vary based on the specific chemical environment, instrument calibration, and sample charging effects.

Other Analytical Techniques (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This is essential for verifying the purity and empirical formula of a synthesized compound like 6-aminoundecanoic acid. The technique typically involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (e.g., CO2, H2O, N2) are then separated and quantified.

For 6-aminoundecanoic acid (C11H23NO2), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. Comparing the experimental results from an elemental analyzer with these theoretical values provides a measure of the compound's purity.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightTheoretical %
CarbonC12.01111132.12165.63%
HydrogenH1.0082323.18411.53%
NitrogenN14.007114.0076.96%
OxygenO15.999231.99815.89%
Total 201.310 100.00%

Note: The theoretical percentages are calculated based on the molecular formula of 6-aminoundecanoic acid.

Advanced Methods for Polymer and Bioconjugate Characterization

When 6-aminoundecanoic acid is used as a monomer to create polymers (e.g., polyamides) or as a linker to form bioconjugates, a more extensive range of analytical techniques is required to characterize the resulting macromolecules. These methods provide insights into molecular weight, structure, thermal properties, and morphology.

Polymer Characterization:

Polymers derived from ω-amino undecanoic acids, such as Polyamide 6,11 (if copolymerized) or polymers of 6-aminoundecanoic acid itself, are analyzed using a combination of techniques to understand their bulk and surface properties.

TechniqueInformation Provided
Differential Scanning Calorimetry (DSC) Determines thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). This provides information on the polymer's thermal stability and processing window. researchgate.netncsu.eduhitachi-hightech.com
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles. ncsu.eduresearchgate.net
X-ray Diffraction (XRD) Provides information on the crystalline structure of the polymer, including the degree of crystallinity and the identification of different crystalline phases (e.g., α, γ forms in polyamides). acs.org
Scanning Electron Microscopy (SEM) Used to visualize the surface morphology and topography of the polymer material at a high magnification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure, monomer sequence, and chain-end groups of the polymer.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Determines the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. acs.org

Bioconjugate Characterization:

For bioconjugates, where 6-aminoundecanoic acid may act as a linker between a peptide and another moiety (e.g., a polymer, a drug), the analytical challenge is to characterize the entire conjugate as well as its individual components.

TechniqueInformation Provided
Mass Spectrometry (MS) - ESI and MALDI Confirms the successful conjugation by determining the molecular weight of the conjugate. Tandem MS (MS/MS) can be used to sequence the peptide portion and identify the site of conjugation. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the covalent linkage and provides structural details of the conjugate in solution.
Circular Dichroism (CD) Spectroscopy Investigates the secondary structure (e.g., α-helix, β-sheet) of the peptide component and determines if the conjugation process has altered its conformation. udel.edu
Dynamic Light Scattering (DLS) Measures the size and size distribution of self-assembled bioconjugates (e.g., micelles, nanoparticles) in solution. udel.edu
Transmission Electron Microscopy (TEM) Provides direct visualization of the morphology and size of self-assembled nanostructures formed by the bioconjugates. udel.edu
High-Performance Liquid Chromatography (HPLC) Used to purify the bioconjugate and to assess its purity. Different HPLC modes (e.g., reversed-phase, size-exclusion) can provide information on hydrophobicity and size. researchgate.net

The synergistic use of these analytical methodologies is indispensable for the quality control, functional understanding, and innovative development of materials and therapeutics derived from 6-aminoundecanoic acid.

Theoretical and Computational Studies on ω Amino Undecanoic Acid Systems

Molecular Modeling and Simulation

Molecular modeling and simulation are indispensable tools for understanding the dynamic behavior of molecules like 6-aminoundecanoic acid. These computational techniques allow for the exploration of molecular conformations and the complex interactions that govern their assembly into larger structures.

Conformational Analysis and Dynamics

The conformational flexibility of 6-aminoundecanoic acid is a key determinant of its physical and chemical properties. The long aliphatic chain allows for a multitude of rotational isomers (rotamers). The study of ω-amino acids, in general, reveals a greater degree of conformational variability compared to their α-amino acid counterparts, leading to a wider diversity of backbone structures in peptides and polymers. researchgate.net

Molecular dynamics (MD) simulations can be employed to explore the potential energy surface of 6-aminoundecanoic acid, identifying low-energy conformations and the barriers between them. These simulations would likely show that in the gas phase or non-polar solvents, the molecule might adopt folded or bent conformations to maximize intramolecular van der Waals interactions. In polar solvents like water, the molecule would likely adopt a more extended conformation to facilitate hydrogen bonding between its amino and carboxylic acid groups with the solvent molecules.

Table 1: Predicted Torsional Angles in the Aliphatic Chain of 6-Aminoundecanoic Acid

Dihedral AnglePredicted Stable Conformations (degrees)
C-C-C-C~180 (anti), ±60 (gauche)
C-C-C-NDependent on local electrostatic interactions
C-C-C-C(O)Influenced by the orientation of the carboxyl group

Note: This table represents a generalized prediction based on the behavior of long-chain alkanes. Actual values for 6-aminoundecanoic acid would require specific computational studies.

Intermolecular Interactions and Self-Assembly Simulations

The bifunctional nature of 6-aminoundecanoic acid, possessing both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid group), predisposes it to form strong intermolecular interactions. These interactions are the driving force behind self-assembly processes, leading to the formation of ordered supramolecular structures.

Simulations of similar bifunctional molecules have shown that hydrogen bonding between the terminal functional groups is a primary factor in their organization. acs.org For 6-aminoundecanoic acid in solution, it is expected that molecules would arrange in a head-to-tail fashion, forming linear or cyclic aggregates through intermolecular hydrogen bonds between the ammonium (B1175870) and carboxylate groups of neighboring molecules. The hydrophobic aliphatic chains would likely align to minimize contact with a polar solvent, a process driven by the hydrophobic effect.

Coarse-grained and atomistic molecular dynamics simulations can be used to model the self-assembly of many 6-aminoundecanoic acid molecules over time. udel.edu Such simulations could predict the formation of micelles, bilayers, or other ordered aggregates depending on the concentration and solvent conditions. These computational models are crucial for understanding the initial stages of polymerization and the formation of crystalline structures in the solid state.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure of 6-aminoundecanoic acid, which is fundamental to predicting its reactivity and various molecular properties.

Reactivity Predictions and Reaction Pathway Modeling

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model chemical reactions involving 6-aminoundecanoic acid. A key reaction is the polycondensation to form a polyamide. Computational modeling can elucidate the reaction mechanism, identify transition states, and calculate activation energies for the formation of the amide bond between two monomers.

For instance, the reaction would proceed through the nucleophilic attack of the amino group of one molecule on the carbonyl carbon of another. Quantum chemical calculations can map out the potential energy surface of this reaction, providing insights into the reaction kinetics. researchgate.net These calculations can also predict the reactivity of different sites on the molecule towards various reagents. The amino group is expected to be the primary site for nucleophilic reactions, while the carboxylic acid group will be susceptible to reactions with bases and can be activated for acylation.

Properties Prediction (e.g., TPSA, LogP in the context of molecular behavior)

Quantum chemical calculations can also be used to predict various molecular properties that are important for understanding the behavior of 6-aminoundecanoic acid in different environments.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with the hydrogen bonding potential of a molecule and is often used to predict its transport properties. For 6-aminoundecanoic acid, the TPSA would be calculated based on the contributions of the nitrogen and oxygen atoms of the amino and carboxylic acid groups.

The partition coefficient (LogP) , which describes the distribution of a solute between an aqueous and a lipophilic phase, is a measure of its hydrophobicity. A calculated LogP value for 6-aminoundecanoic acid would reflect the balance between its polar head groups and its long, nonpolar aliphatic chain.

Table 2: Predicted Physicochemical Properties of 6-Aminoundecanoic Acid

PropertyPredicted ValueSignificance
TPSA (Ų)~63.3Indicates significant hydrogen bonding capacity.
LogP~2.5 - 3.5Suggests a balance between hydrophilic and lipophilic character.

Note: These values are estimates based on calculations for similar long-chain amino acids and may vary depending on the specific computational method used.

These predicted properties are crucial for applications where the interaction of the molecule with biological membranes or its solubility in different solvents is important.

Computational Approaches in Polymer Science

The polymerization of ω-amino acids leads to the formation of polyamides, commonly known as nylons. 11-aminoundecanoic acid is the monomer for Nylon 11. arkema.com Computational polymer science offers powerful tools to predict the structure and properties of the resulting polymer, poly(6-aminoundecanoic acid).

Molecular dynamics simulations of the polymer melt and solid state can provide insights into the chain conformation, packing, and the formation of crystalline domains. For polyamides, hydrogen bonding between the amide groups of adjacent chains is a critical factor determining the material's properties, such as its melting point, mechanical strength, and thermal stability. researchgate.net

Simulations can model the formation of different crystalline phases (e.g., α and γ forms in nylons) and predict their relative stabilities. researchgate.net Furthermore, computational models can be used to predict mechanical properties like Young's modulus and tensile strength, as well as thermal properties like the glass transition temperature. These predictions are invaluable for the rational design of new polymeric materials with desired characteristics.

Polymerization Kinetics Modeling

The theoretical and computational modeling of the polymerization kinetics of ω-amino undecanoic acid systems, including the specific monomer 6-aminoundecanoic acid, is crucial for understanding reaction mechanisms, optimizing process conditions, and controlling the molecular weight and structure of the resulting polyamide. Due to the limited specific research on 6-aminoundecanoic acid, the modeling approaches are generally based on well-studied analogous systems like the polymerization of ε-caprolactam to Polyamide 6 or the polycondensation of other ω-amino acids.

The polymerization of 6-aminoundecanoic acid would primarily proceed via a step-growth polycondensation mechanism, where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a water molecule. The kinetics of such reactions can be described by a variety of models, often depending on whether the reaction is conducted in the melt, solution, or solid state.

A common approach to modeling polycondensation is to use a kinetic model that describes the concentrations of the functional groups over time. For the polymerization of an ω-amino acid, the rate of disappearance of the carboxylic acid groups (–COOH) and amino groups (–NH₂) can be represented by a rate equation. For an uncatalyzed reaction, the reaction is often modeled as second-order with respect to the monomer concentration or third-order if the carboxylic acid acts as a catalyst.

The general rate equation can be expressed as:

-d[COOH]/dt = k[COOH][NH₂]

In the case of ω-amino acids, since the concentrations of the reacting functional groups are equal, the equation simplifies to:

-d[COOH]/dt = k[COOH]²

Where:

[COOH] is the concentration of carboxylic acid groups.

k is the rate constant.

The rate constant, k, is temperature-dependent and typically follows the Arrhenius equation:

k = A * exp(-Ea / RT)

Where:

A is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the activation energies for the elementary steps in the polymerization reaction. These calculations provide insights into the reaction mechanism at a molecular level. For instance, DFT can be used to model the transition states of the amide bond formation.

For solid-state polymerization (SSP) of polyamides, kinetic models based on Flory's theory have been shown to be effective. These models consider the reaction between end groups and the diffusion of the condensation by-product (water). The rate of polymerization in SSP is often described by an equation that accounts for both the chemical reaction kinetics and the mass transfer limitations.

Autocatalytic models are also relevant, particularly in anionic ring-opening polymerization, but can also be applied to polycondensation where one of the functional groups or the product itself catalyzes the reaction. mdpi.com An autocatalytic rate equation takes the form:

dα/dt = A * exp(-Ea / RT) * (1 - α)ⁿ * (1 + B₀α)

Where:

α is the degree of conversion.

n is the reaction order.

B₀ is the autocatalytic factor. mdpi.com

The following table presents typical kinetic parameters for the polymerization of a similar ω-amino acid system, which can serve as a theoretical baseline for modeling the polymerization of 6-aminoundecanoic acid.

Kinetic ModelParameterValueReference System
Arrhenius EquationPre-exponential Factor (A)Data not readily available for a direct analoguePolyamide 6
Activation Energy (Ea)~60-80 kJ/mol
Reaction Order (n)2-3
Autocatalytic ModelAutocatalytic Factor (B₀)Varies with catalyst and conditionsAnionic Polymerization of ε-caprolactam
Reaction Order (n)1

Prediction of Material Properties from Molecular Structure

The prediction of material properties of polyamides from their molecular structure is a significant area of computational materials science. For a hypothetical polymer derived from 6-aminoundecanoic acid, these methods can provide valuable insights into its potential performance characteristics without the need for extensive experimental synthesis and testing. The primary computational techniques used for this purpose are Quantitative Structure-Property Relationships (QSPR) and Molecular Dynamics (MD) simulations.

Quantitative Structure-Property Relationships (QSPR)

QSPR models are statistical models that correlate the structural or physicochemical properties of molecules with their macroscopic properties. For polymers, the repeating unit of the monomer is used to calculate various molecular descriptors. These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters.

For a polyamide derived from 6-aminoundecanoic acid, descriptors would be calculated for the 6-aminoundecanoic acid monomer. These descriptors would then be used as input for a mathematical model (e.g., multiple linear regression, artificial neural networks) to predict properties such as:

Glass Transition Temperature (Tg): A key thermal property that indicates the transition from a rigid, glassy state to a more flexible, rubbery state.

Melting Temperature (Tm): The temperature at which the crystalline regions of a semi-crystalline polymer melt.

Density (ρ): A fundamental physical property.

Mechanical Properties: Such as Young's modulus (E), tensile strength, and elongation at break.

The accuracy of QSPR models depends on the quality and size of the dataset used for training the model. For polyamides, databases of known structures and their experimental properties are used to develop these predictive models.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for predicting the properties of materials by simulating the interactions and movements of atoms and molecules over time. researchgate.net To predict the properties of a polyamide derived from 6-aminoundecanoic acid, an atomistic model of the polymer chains would be constructed. The interactions between atoms are described by a force field, which is a set of potential energy functions. The choice of force field (e.g., AMBER, OPLS-AA, COMPASS) is critical for the accuracy of the simulation. nasa.gov

By simulating a representative volume of the polymer, various properties can be calculated:

Thermal Properties: MD simulations can be used to predict Tg and Tm by simulating the cooling of the polymer from a molten state and observing the changes in properties like density and molecular mobility.

Mechanical Properties: Uniaxial tensile or shear deformation simulations can be performed on the polymer model to calculate stress-strain curves, from which Young's modulus, yield stress, and other mechanical parameters can be derived. rwth-aachen.de

Structural Properties: Simulations can provide insights into the chain conformation, crystallinity, and the formation of hydrogen bonds between amide groups, which strongly influence the material's properties. tue.nl

The following interactive table showcases the potential predictive power of QSPR models by displaying a comparison of experimental and predicted properties for a well-known polyamide, Polyamide 6,6. This illustrates the level of accuracy that could be expected when applying such models to a new polymer derived from 6-aminoundecanoic acid.

PropertyExperimental ValueQSPR Predicted ValueDeviation (%)
Glass Transition Temperature (Tg)50-80 °C65 °CVaries
Melting Temperature (Tm)255-265 °C260 °C~1-2%
Density (ρ)1.14 g/cm³1.12 g/cm³-1.75%
Young's Modulus (E)2.8-3.5 GPa3.1 GPaVaries

By leveraging these theoretical and computational approaches, researchers can gain a comprehensive understanding of the polymerization behavior of 6-aminoundecanoic acid and predict the material properties of the resulting polyamide, guiding further experimental work and potential applications.

Q & A

Basic: What are the established methods for synthesizing 6-amino-undecanoic acid with high purity for research purposes?

Methodological Answer:
Synthesis typically involves coupling undecanoic acid with an amino group via solid-phase peptide synthesis (SPPS) or enzymatic catalysis. For SPPS, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups are used to prevent side reactions . Post-synthesis, reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 5–95% acetonitrile over 20 min) ensures ≥95% purity. Confirm purity via LC-MS (ESI+) and elemental analysis .

Basic: How can researchers ensure the structural integrity of 6-amino-undecanoic acid during storage?

Methodological Answer:
Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic NMR (¹H, ¹³C) and FTIR analysis to monitor degradation (e.g., loss of NH₂ stretching at 3300–3500 cm⁻¹) .

Basic: What analytical techniques are most reliable for confirming the identity of 6-amino-undecanoic acid?

Methodological Answer:
Multi-modal characterization is critical:

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic δ 1.2–1.6 ppm (alkyl chain) and δ 2.1 ppm (α-CH₂ to COOH) .
  • LC-MS : Expected [M+H]⁺ at m/z 188.3 (C₁₁H₂₂NO₂⁺) with isotopic pattern matching theoretical distribution .
  • FTIR : Peaks at 1700 cm⁻¹ (COOH) and 1550 cm⁻¹ (NH₂ bending) confirm functional groups .

Advanced: How should researchers resolve contradictions in spectroscopic data when characterizing derivatives of 6-amino-undecanoic acid?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragments) often arise from tautomerism or impurities. Use:

  • Isotopic labeling : ¹⁵N-labeled amino groups to track unexpected adducts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from alkyl chain conformers .
  • High-resolution MS (HRMS) : Differentiate isobaric impurities (e.g., Δ < 0.001 m/z) .

Advanced: What experimental design considerations are critical when studying the structure-function relationships of 6-amino-undecanoic acid in enzymatic systems?

Methodological Answer:

  • Controlled variables : pH (5.0–8.0), temperature (25–37°C), and ionic strength (0.1–0.5 M NaCl) to mimic physiological conditions .
  • Kinetic assays : Use stopped-flow spectroscopy to measure enzyme binding constants (Kₐ) with 6-amino-undecanoic acid as a substrate .
  • Computational docking : Molecular dynamics simulations (AMBER or GROMACS) predict binding affinities to target enzymes .

Advanced: How can computational modeling be integrated with empirical data to predict the reactivity of 6-amino-undecanoic acid in novel reactions?

Methodological Answer:

  • Quantum mechanics (QM) : Calculate reaction pathways for amide bond formation at the B3LYP/6-31G(d) level .
  • Machine learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict activation energies for carboxyl group modifications .

Basic: What safety protocols are recommended for handling 6-amino-undecanoic acid in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (EN 166/170 standard) .
  • Ventilation : Use fume hoods during synthesis to avoid aerosol inhalation (OSHA PEL: 5 mg/m³) .
  • Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: What methodologies are effective for quantifying trace impurities in 6-amino-undecanoic acid samples?

Methodological Answer:

  • LC-MS/MS : MRM mode with transitions specific to impurities (e.g., m/z 174.1 → 130.1 for decanoic acid) .
  • GC-MS : Derivatize with BSTFA to detect volatile byproducts (e.g., methyl esters) .
  • Calibration curves : Use certified reference materials (CRMs) for linearity (R² > 0.995) .

Advanced: How do thermodynamic properties of 6-amino-undecanoic acid influence its solubility in different solvent systems?

Methodological Answer:

  • Solubility parameters : Hansen solubility parameters (δD, δP, δH) predict miscibility in polar aprotic solvents (e.g., DMF) vs. nonpolar solvents (e.g., hexane) .
  • DSC analysis : Measure melting point (mp ~85–90°C) and enthalpy of fusion (ΔH) to optimize solvent selection .

Advanced: What strategies are employed to address discrepancies between in vitro and in vivo stability data for 6-amino-undecanoic acid?

Methodological Answer:

  • Bioavailability studies : Administer ¹⁴C-labeled compound to track metabolic pathways in rodent models .
  • Plasma stability assays : Incubate with liver microsomes (CYP450 enzymes) to identify hydrolysis hotspots .
  • PK/PD modeling : Use NONMEM software to correlate in vitro degradation rates with in vivo half-lives .

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